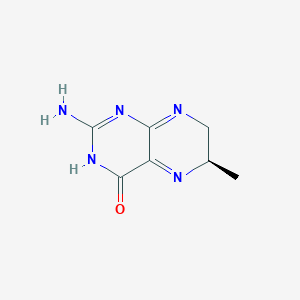
(2S)-2-Methyl-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylacetoacetate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals. The compound is known for its role in organic synthesis, particularly in the formation of alpha-substituted acetoacetic esters and cyclic compounds.
Vorbereitungsmethoden
Alpha-Methylacetoacetate can be synthesized through several methods. One common method involves the esterification of methanol with diketene. The reaction is typically catalyzed by sulfuric acid, and the process involves heating methanol to its boiling point before adding diketene dropwise. The reaction mixture is then cooled, and the product is purified through distillation .
Another method involves the methoxycarbonylation of acetone with dimethyl carbonate in the presence of alkali-promoted magnesium oxide catalysts. This method has been shown to be effective, with potassium being the most effective promoter .
Analyse Chemischer Reaktionen
Alpha-Methylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-Methylacetoacetate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Methylacetoacetate involves its role as an intermediate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Alpha-Methylacetoacetate is similar to other acetoacetate esters, such as methyl acetoacetate and ethyl acetoacetate. it is unique in its specific reactivity and applications. For example, methyl acetoacetate is more commonly used in industrial applications, while alpha-Methylacetoacetate is often preferred in specific synthetic routes due to its unique properties .
Similar compounds include:
- Methyl acetoacetate
- Ethyl acetoacetate
- Acetylacetone
- Diketene
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
76652-88-5 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(2S)-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
GCXJINGJZAOJHR-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)C)C(=O)O |
Kanonische SMILES |
CC(C(=O)C)C(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
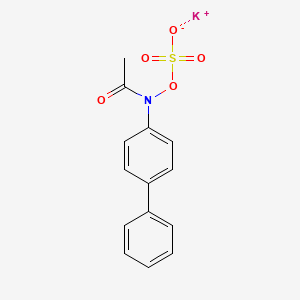
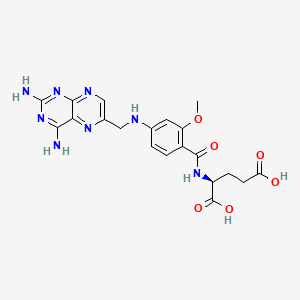
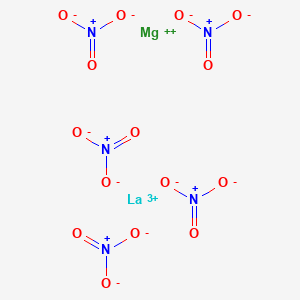
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
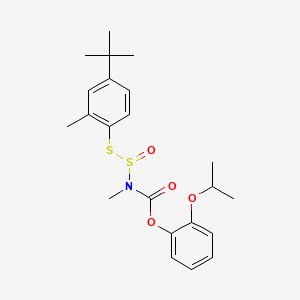



![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)
![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)

